molecular formula C5H6O3 B1296378 Methyl 4-hydroxybut-2-ynoate CAS No. 31555-05-2

Methyl 4-hydroxybut-2-ynoate

Cat. No.: B1296378
CAS No.: 31555-05-2
M. Wt: 114.1 g/mol
InChI Key: SYPLUFBJMSFMTN-UHFFFAOYSA-N
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Description

Methyl 4-hydroxybut-2-ynoate is an organic compound with the molecular formula C₅H₆O₃. It is a methyl ester derivative of 4-hydroxybut-2-ynoic acid. This compound is known for its unique structure, which includes both a hydroxyl group and an alkyne group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxybut-2-ynoate can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form 4-hydroxybut-2-ynoic acid, which is then esterified with methanol to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxybut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.

    Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Methyl 4-oxobut-2-ynoate.

    Reduction: Methyl 4-hydroxybut-2-ene or methyl 4-hydroxybutane.

    Substitution: Methyl 4-chlorobut-2-ynoate.

Scientific Research Applications

Methyl 4-hydroxybut-2-ynoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Studies: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Biological Research: Its derivatives are studied for their biological activities and potential therapeutic uses.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxybut-2-ynoate involves its ability to participate in various chemical reactions due to the presence of both a hydroxyl group and an alkyne group. These functional groups allow it to interact with different molecular targets and pathways, facilitating its use in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybutanoate: Similar structure but lacks the alkyne group.

    Methyl 4-hydroxy-2-butenoate: Contains an alkene group instead of an alkyne group.

    Methyl 4-hydroxy-2-pentynoate: Similar structure with an additional carbon atom.

Uniqueness

Methyl 4-hydroxybut-2-ynoate is unique due to the presence of both a hydroxyl group and an alkyne group, which provides it with distinct reactivity and versatility in chemical reactions compared to its similar compounds.

Properties

IUPAC Name

methyl 4-hydroxybut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLUFBJMSFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00315166
Record name methyl 4-hydroxybut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31555-05-2
Record name 2-Butynoic acid, 4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31555-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 292683
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031555052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31555-05-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-hydroxybut-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00315166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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